1-Morpholino-3-(naphthalen-1-yl)urea
Description
Properties
CAS No. |
710332-51-7 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-18-8-10-20-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,19) |
InChI Key |
NAGIPKOZFPFYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Morpholino 3 Naphthalen 1 Yl Urea
Retrosynthetic Analysis of the 1-Morpholino-3-(naphthalen-1-yl)urea Scaffold
A retrosynthetic analysis of 1-Morpholino-3-(naphthalen-1-yl)urea reveals two primary disconnection points at the carbon-nitrogen bonds of the urea (B33335) moiety. This leads to two logical synthetic pathways.
Pathway A involves the disconnection between the carbonyl carbon and the morpholine (B109124) nitrogen. This suggests a reaction between an activated naphthalene-containing electrophile and a morpholine-based nucleophile. The key synthons are a 1-naphthyl isocyanate and 4-aminomorpholine (B145821).
Pathway B involves the disconnection between the carbonyl carbon and the naphthalene (B1677914) nitrogen. This approach would utilize 1-aminonaphthalene as the nucleophile and a morpholine-derived carbonyl electrophile, such as a morpholine-4-carbonyl chloride or a related activated species.
Between these two pathways, Pathway A is often more direct and commonly employed for the synthesis of unsymmetrical ureas due to the ready availability of isocyanates and amines. nih.govnih.gov
Conventional Synthetic Routes to 1-Morpholino-3-(naphthalen-1-yl)urea
Conventional methods for the synthesis of disubstituted ureas are well-established in organic chemistry. These can be readily adapted for the preparation of 1-Morpholino-3-(naphthalen-1-yl)urea.
Approaches Utilizing Isocyanate Chemistry
The most common and direct method for synthesizing unsymmetrical ureas is the reaction of an isocyanate with an amine. asianpubs.org In this case, 1-naphthyl isocyanate would be reacted with 4-aminomorpholine. This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. The reaction is generally high-yielding and proceeds with high purity, often requiring minimal purification. nih.gov
The general reaction is as follows:
Scheme 1: Synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea via isocyanate chemistry.
This method's primary advantage is its simplicity and the commercial availability of 1-naphthyl isocyanate. nih.gov
Direct Coupling Strategies and Their Variants
Direct coupling methods provide an alternative to the use of potentially hazardous isocyanates. These strategies involve the use of a carbonyl source to link 1-aminonaphthalene and 4-aminomorpholine. A common and safer alternative to phosgene (B1210022) is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov
The reaction typically proceeds in a two-step, one-pot manner. First, 1-aminonaphthalene is reacted with CDI in a suitable solvent like THF to form an activated carbamoyl-imidazole intermediate. Subsequently, 4-aminomorpholine is added to the reaction mixture, which displaces the imidazole (B134444) to form the desired urea. biointerfaceresearch.com
Scheme 2: Synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea using a direct coupling strategy with CDI.
Variations of this method can employ other phosgene surrogates like triphosgene, which is a stable solid but must be handled with care as it can decompose to phosgene. nih.govasianpubs.org
Multi-Step Synthesis Schemes and Intermediate Characterization
A possible sequence could be:
Synthesis of a protected 4-aminomorpholine: This could involve the reaction of morpholine with a suitable N-aminating agent.
Urea formation: The protected or deprotected 4-aminomorpholine is then reacted with 1-naphthyl isocyanate or through a direct coupling method as described above.
Throughout a multi-step synthesis, the characterization of intermediates is crucial to ensure the desired transformations have occurred and to assess purity. The primary analytical techniques employed would be:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the intermediates and the final product by analyzing chemical shifts, integration, and coupling patterns.
Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the presence of key functional groups, such as the N-H stretches in the amines and the strong carbonyl (C=O) stretch of the urea group, which typically appears in the region of 1630-1680 cm-1.
Mass Spectrometry (MS): This would be used to determine the molecular weight of the intermediates and the final product, confirming their identity.
| Compound | Key 1H NMR Signals (Predicted) | Key 13C NMR Signals (Predicted) | Key IR Absorptions (cm-1) (Predicted) |
| 4-Aminomorpholine | Signals for morpholine protons, N-H protons | Signals for morpholine carbons | N-H stretching |
| 1-Naphthyl isocyanate | Aromatic protons of naphthalene | Naphthalene carbons, N=C=O carbon | Strong N=C=O stretching (~2250-2275) |
| 1-Morpholino-3-(naphthalen-1-yl)urea | Aromatic protons, morpholine protons, N-H protons | Naphthalene carbons, morpholine carbons, Urea C=O carbon | N-H stretching, C=O stretching |
Green Chemistry Principles Applied to 1-Morpholino-3-(naphthalen-1-yl)urea Synthesis
The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic processes. For the synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea, this can involve the use of safer reagents and solvent-free conditions.
Solvent-Free and Reduced-Solvent Methodologies
Recent research has focused on the synthesis of ureas under solvent-free conditions, which reduces waste and can lead to shorter reaction times and easier product isolation. rsc.orgresearchgate.net The reaction of 1-naphthyl isocyanate with 4-aminomorpholine could potentially be carried out without a solvent, possibly with gentle heating or microwave irradiation to facilitate the reaction.
Another green approach involves the synthesis of disubstituted ureas directly from amines and carbon dioxide (CO2), which is an abundant, non-toxic, and renewable C1 source. This transformation can be catalyzed by functional ionic liquids under solvent-free conditions. rsc.orgresearchgate.net This would be a highly attractive route for the synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea, as it would replace the use of phosgene-derived isocyanates.
| Green Synthesis Approach | Starting Materials | Conditions | Advantages |
| Solvent-Free Reaction | 1-Naphthyl isocyanate, 4-Aminomorpholine | Neat, optional heating or microwave | Reduced solvent waste, potentially faster reaction, easier purification. |
| CO2 as Carbonyl Source | 1-Aminonaphthalene, 4-Aminomorpholine, CO2 | Ionic liquid catalyst, solvent-free | Utilizes a renewable and non-toxic C1 source, avoids isocyanates. rsc.orgresearchgate.net |
Catalytic Synthesis: Homogeneous and Heterogeneous Systems
While the reaction between an isocyanate and an amine can proceed without a catalyst, the use of catalysts is often employed to enhance reaction rates and improve selectivity, particularly in industrial settings. Both homogeneous and heterogeneous catalytic systems can be applied to the synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea.
Homogeneous Catalysis: Tertiary amines are widely used as catalysts in urethane (B1682113) and urea formation. poliuretanos.com.br For the reaction of 1-naphthyl isocyanate and morpholine, a tertiary amine catalyst such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed. These catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the amine. Lewis acidic metal complexes, such as those containing tin, zinc, or copper, can also serve as effective homogeneous catalysts. researchgate.netnih.gov For instance, copper(I) acetate (B1210297) (CuOAc) has been shown to catalyze the synthesis of unsymmetrical ureas under mild conditions. nih.gov The general mechanism involves the coordination of the catalyst to the isocyanate, thereby increasing its electrophilicity.
Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and product purification. For urea synthesis, solid-supported catalysts are a growing area of interest. Examples include polymer-bound phosphines, which have been used in the synthesis of ureas via a Staudinger–aza-Wittig reaction to generate the isocyanate in situ. beilstein-journals.org Metal-organic frameworks (MOFs) and functionalized silica (B1680970) or alumina (B75360) can also be designed to act as heterogeneous catalysts for this type of reaction. These solid catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling, which is beneficial for large-scale production.
Atom Economy and E-Factor Considerations in Process Design
Green chemistry principles are increasingly important in the design of chemical manufacturing processes. Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the sustainability of a synthetic route.
Atom Economy: The atom economy of a reaction is a measure of the efficiency with which atoms from the reactants are incorporated into the final product. chembam.com The synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea from 1-naphthyl isocyanate and morpholine is an addition reaction, which is inherently atom-economical.
The reaction is as follows: C₁₀H₇NCO (1-naphthyl isocyanate) + C₄H₉NO (morpholine) → C₁₅H₁₆N₂O₂ (1-Morpholino-3-(naphthalen-1-yl)urea)
To calculate the atom economy:
Molecular Weight of 1-naphthyl isocyanate (C₁₁H₇NO) = 169.18 g/mol
Molecular Weight of morpholine (C₄H₉NO) = 87.12 g/mol
Molecular Weight of 1-Morpholino-3-(naphthalen-1-yl)urea (C₁₅H₁₆N₂O₂) = 256.30 g/mol
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (256.30 / (169.18 + 87.12)) x 100 = (256.30 / 256.30) x 100 = 100%
Theoretically, this reaction has a 100% atom economy, as all atoms from the reactants are incorporated into the desired product. primescholars.com
E-Factor: The E-factor is defined as the mass ratio of waste to the desired product. chembam.com An ideal E-factor is 0. youtube.com For the synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea, the E-factor will depend on the yield and the amount of solvent and other auxiliary materials used in the process.
E-Factor = (Total Mass of Waste) / (Mass of Product)
Assuming a hypothetical scenario with a 95% yield and the use of a solvent that is not fully recovered:
If 1 mole of product (256.30 g) is produced, the theoretical mass of reactants is 256.30 g.
With a 95% yield, the actual mass of product is 0.95 * 256.30 g = 243.49 g.
The mass of unreacted starting materials would be 256.30 g - 243.49 g = 12.81 g.
If, for example, 500 g of solvent is used and only 90% is recovered (450 g), the solvent waste is 50 g.
Total waste = unreacted materials + solvent waste = 12.81 g + 50 g = 62.81 g.
E-Factor = 62.81 g / 243.49 g ≈ 0.26
This example illustrates that even with a high-yielding and 100% atom-economical reaction, the E-factor can be greater than zero due to process inefficiencies. Minimizing solvent use and maximizing recycling are crucial for reducing the E-factor.
Optimization of Reaction Conditions for Enhanced Yield and Purity of 1-Morpholino-3-(naphthalen-1-yl)urea
To achieve high yield and purity of 1-Morpholino-3-(naphthalen-1-yl)urea, careful optimization of reaction conditions is necessary.
Temperature, Pressure, and Reaction Time Effects
The reaction between isocyanates and amines is typically exothermic. rug.nl Running the reaction at room temperature is often sufficient. commonorganicchemistry.com However, gentle heating may be required to ensure complete conversion, especially on a larger scale. High temperatures should be avoided as they can lead to side reactions, such as the formation of allophanates and biurets if impurities are present. The reaction is generally carried out at atmospheric pressure. Reaction times can vary from a few minutes to several hours, depending on the reactivity of the substrates, the presence of a catalyst, and the reaction temperature. beilstein-journals.org
Table 1: Illustrative Effect of Temperature and Time on Yield This table is based on general principles of isocyanate-amine reactions and does not represent specific experimental data for 1-Morpholino-3-(naphthalen-1-yl)urea.
| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | 4 | 85 | 98 |
| 50 | 1 | 95 | 97 |
| 80 | 1 | 92 | 90 |
Stoichiometric Ratios and Reagent Screening
The stoichiometry of the reactants plays a critical role in achieving high yield and purity. Ideally, a 1:1 molar ratio of 1-naphthyl isocyanate to morpholine is used. An excess of the amine can sometimes be used to ensure complete consumption of the more expensive or reactive isocyanate, but this can complicate the purification process. The purity of the starting materials is also crucial, as impurities can lead to side reactions and a lower quality product.
The choice of solvent can significantly influence the reaction rate and outcome. researchgate.netrsc.org Aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and chlorinated solvents are commonly used. commonorganicchemistry.com The solvent should be inert to the reactants and products and should be able to dissolve both starting materials.
Table 2: Hypothetical Solvent Screening Results This table is based on general principles of isocyanate-amine reactions and does not represent specific experimental data for 1-Morpholino-3-(naphthalen-1-yl)urea.
| Solvent | Dielectric Constant | Hypothetical Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 92 | 2 |
| Acetonitrile (MeCN) | 37.5 | 95 | 1.5 |
| Dichloromethane (DCM) | 9.1 | 90 | 2.5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 96 | 1 |
Reactor Design and Process Control
For laboratory-scale synthesis, a simple batch reactor (e.g., a round-bottom flask with a stirrer) is sufficient. For larger-scale production, more sophisticated reactor designs are employed to ensure efficient mixing, heat transfer, and process control.
Continuous flow reactors, such as microreactors or packed-bed reactors, offer several advantages for the synthesis of ureas. acs.orgresearchgate.netresearchgate.net These include better temperature control, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and easier scale-up. In-line monitoring techniques, such as FT-IR spectroscopy, can be integrated into continuous flow systems to monitor reaction progress in real-time, allowing for precise control over reaction parameters and ensuring consistent product quality. researchgate.net
Process control in a larger-scale batch reactor would involve monitoring temperature, pressure, and the rate of addition of reactants. The exothermic nature of the reaction requires an efficient cooling system to prevent temperature runaway and the formation of byproducts.
Scale-Up Considerations and Industrial Feasibility for 1-Morpholino-3-(naphthalen-1-yl)urea Production
Scaling up the synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea from the laboratory to an industrial scale presents several challenges.
Heat Management: The exothermic nature of the isocyanate-amine reaction becomes a significant issue at a larger scale. Efficient heat removal is critical to maintain the optimal reaction temperature and prevent side reactions. The choice of reactor (e.g., a jacketed reactor with good agitation) and the use of a heat transfer fluid are important considerations.
Mixing: Ensuring efficient mixing of the reactants is crucial for achieving a high reaction rate and a homogeneous product. As the reactor volume increases, maintaining uniform mixing becomes more challenging. The design of the agitator and the reactor geometry are key factors.
Safety: 1-Naphthyl isocyanate is a hazardous chemical that is toxic and a lachrymator. Appropriate handling procedures, personal protective equipment (PPE), and engineering controls (e.g., closed systems, ventilation) are essential for safe industrial-scale production.
The industrial feasibility of producing 1-Morpholino-3-(naphthalen-1-yl)urea is dependent on the cost of raw materials, the efficiency of the synthetic process, and the market demand for the product. The use of a continuous flow process could improve the economic viability of large-scale production by reducing capital and operational costs. rug.nl
Advanced Structural Elucidation and Solid State Characteristics of 1 Morpholino 3 Naphthalen 1 Yl Urea
Conformational Analysis of 1-Morpholino-3-(naphthalen-1-yl)urea in Solution and Gas Phase
The conformational flexibility of 1-Morpholino-3-(naphthalen-1-yl)urea, arising from rotation around the C-N bonds of the urea (B33335) bridge, is a key determinant of its properties. Spectroscopic methods provide a powerful tool for investigating these conformational dynamics in non-solid states.
NMR Spectroscopy for Dynamic and Stereochemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the solution-state structure and dynamics of 1-Morpholino-3-(naphthalen-1-yl)urea.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the morpholine (B109124), urea, and naphthalene (B1677914) protons. The naphthalene moiety would present a complex multiplet pattern in the aromatic region (typically δ 7.4-8.2 ppm) due to the various J-couplings between the seven protons. The NH proton of the urea linkage would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. The morpholine protons would exhibit two characteristic multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen (typically δ 3.7-3.9 ppm) and the nitrogen (typically δ 3.0-3.3 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon of the urea group showing a characteristic signal around δ 155-160 ppm. The naphthalene ring would display ten distinct signals in the aromatic region (δ 110-135 ppm), while the morpholine moiety would show two signals for the non-equivalent methylene carbons.
Conformational studies of N-alkyl-N'-aryl ureas have shown that the urea functionality can exist in different conformations, such as trans-trans and cis-trans, due to rotation around the C-N bonds. nih.gov Variable-temperature NMR studies could be employed to investigate the rotational barriers and the relative populations of these conformers in solution for 1-Morpholino-3-(naphthalen-1-yl)urea.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1-Morpholino-3-(naphthalen-1-yl)urea
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.40 - 8.20 | Multiplet |
| Urea-NH | ~8.5 - 9.5 | Singlet (broad) |
| Morpholine-H (O-CH₂) | ~3.70 - 3.90 | Triplet |
| Morpholine-H (N-CH₂) | ~3.00 - 3.30 | Triplet |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Environment Analysis
Vibrational spectroscopy provides a fingerprint of the molecule's functional groups and their immediate chemical environment.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Morpholino-3-(naphthalen-1-yl)urea is expected to be dominated by several characteristic absorption bands. A strong band around 1630-1650 cm⁻¹ would be assigned to the C=O stretching vibration (Amide I band) of the urea group. The N-H stretching vibration would appear as a sharp band in the 3300-3400 cm⁻¹ region. docbrown.infowhiterose.ac.uk The C-N stretching vibrations of the urea and morpholine groups would be observed in the 1400-1470 cm⁻¹ region. The out-of-plane bending vibrations of the naphthalene C-H bonds would give rise to characteristic bands in the 700-900 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-N stretching of the urea core and the ring breathing modes of the naphthalene moiety are expected to be strong Raman scatterers. researchgate.net For solid urea, a prominent peak attributed to the C-N stretching mode is observed around 1020 cm⁻¹. researchgate.net Shifts in the vibrational frequencies, particularly of the C=O and N-H bands, can provide information about the strength and nature of hydrogen bonding interactions. whiterose.ac.uktandfonline.com
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for 1-Morpholino-3-(naphthalen-1-yl)urea
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium-Strong (IR) |
| C-H Stretch (Aromatic) | 3050 - 3150 | 3050 - 3150 | Medium (IR), Strong (Raman) |
| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | 1630 - 1650 | 1630 - 1650 | Very Strong (IR) |
| N-H Bend / C-N Stretch (Amide II) | 1530 - 1570 | - | Strong (IR) |
| C-N Stretch | 1400 - 1470 | 1000 - 1050 | Medium (IR), Strong (Raman) |
X-ray Crystallographic Investigations of 1-Morpholino-3-(naphthalen-1-yl)urea
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Single-Crystal X-ray Diffraction: Crystal Packing and Intermolecular Interactions
While a specific crystal structure for 1-Morpholino-3-(naphthalen-1-yl)urea is not publicly available, analysis of related N-aryl-N'-substituted ureas allows for a predictive description of its solid-state arrangement. researchgate.net The molecule is expected to adopt a relatively planar conformation in the solid state, particularly the urea and naphthalene moieties, to facilitate efficient crystal packing. The morpholine ring would likely adopt a stable chair conformation. mdpi.com
Hydrogen Bonding Network Analysis and Supramolecular Synthons
The urea functional group is a powerful motif in crystal engineering due to its ability to act as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the C=O oxygen). mdpi.comnih.gov This dual functionality typically leads to the formation of robust and predictable hydrogen-bonded networks.
In the crystal structure of 1-Morpholino-3-(naphthalen-1-yl)urea, the urea groups are expected to form strong intermolecular N-H···O=C hydrogen bonds. The most common supramolecular synthon for disubstituted ureas is the one-dimensional, catemeric α-tape, where molecules are linked into infinite chains through a series of bifurcated N-H···O hydrogen bonds. researchgate.net This tape or ribbon-like motif is a highly persistent and stable arrangement in the crystal structures of many urea derivatives. The oxygen atom of the morpholine ring could also act as a hydrogen bond acceptor, potentially leading to more complex three-dimensional networks. nih.gov
Table 3: Predicted Hydrogen Bonding Parameters and Supramolecular Synthons
| Donor (D) | Acceptor (A) | Interaction Type | Common Supramolecular Synthon |
|---|---|---|---|
| Urea N-H | Urea C=O | N-H···O | R²₂(8) α-tape or ribbon |
| Naphthalene C-H | Urea C=O | C-H···O | Chain or layer stabilization |
| Naphthalene C-H | Morpholine O | C-H···O | Cross-linking of chains/layers |
| Naphthalene C-H | Naphthalene π-system | C-H···π | Stabilization of packing |
Torsion Angle Distributions and Aromatic Ring Interactions
A definitive analysis of torsion angle distributions and aromatic ring interactions requires precise crystallographic data, typically obtained through single-crystal X-ray diffraction. These analyses provide insight into the molecule's conformational flexibility and the nature of its intermolecular packing, such as π-π stacking. A search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for 1-Morpholino-3-(naphthalen-1-yl)urea. Without this foundational data, a quantitative discussion of its torsion angles and specific aromatic interactions is not possible.
Polymorphism and Co-crystallization of 1-Morpholino-3-(naphthalen-1-yl)urea
The study of polymorphism and the design of co-crystals are critical in understanding and modifying the physicochemical properties of a compound. However, the exploration of these aspects for 1-Morpholino-3-(naphthalen-1-yl)urea has not been reported in the accessible literature.
Identification and Characterization of Polymorphic Forms via Powder X-ray Diffraction and Thermal Analysis
The identification of different crystalline forms (polymorphs) relies on experimental techniques such as Powder X-ray Diffraction (PXRD) to identify unique crystal lattices and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe their thermal behavior and stability. No published PXRD patterns or thermal analysis data for 1-Morpholino-3-(naphthalen-1-yl)urea are available, precluding the identification and characterization of any potential polymorphic forms.
Design and Preparation of Co-crystals and Salts
The formation of co-crystals or salts can significantly alter a compound's properties. While urea-based compounds are known to be effective co-crystal formers, there are no specific reports on the design, synthesis, or characterization of co-crystals or salts involving 1-Morpholino-3-(naphthalen-1-yl)urea. Research in this area would involve screening with various co-formers and subsequent analysis to confirm the formation of a new crystalline phase.
Phase Transformation Studies and Stability of Solid Forms
Understanding the potential for a compound to change from one solid form to another is crucial for its development and storage. Such phase transformation studies, often conducted under varying conditions of temperature, pressure, and humidity, have not been documented for 1-Morpholino-3-(naphthalen-1-yl)urea. Therefore, the relative stability of its potential solid forms remains uninvestigated.
Supramolecular Assembly Principles and Self-Organization of 1-Morpholino-3-(naphthalen-1-yl)urea
The urea and naphthalene moieties within the molecule suggest a high potential for self-assembly through hydrogen bonding and π-π stacking, forming complex supramolecular architectures. A detailed analysis of these interactions, including the identification of hydrogen bond donors and acceptors and the geometry of the resulting networks, is contingent on crystallographic data. In the absence of such data for 1-Morpholino-3-(naphthalen-1-yl)urea, a specific description of its supramolecular assembly and self-organization cannot be provided.
Biological and Mechanistic Investigations of 1 Morpholino 3 Naphthalen 1 Yl Urea
In Vitro Biological Screening Paradigms
The initial characterization of a novel compound's biological activity typically involves a battery of in vitro assays. These controlled experiments are essential for understanding how the molecule interacts with biological systems at a molecular and cellular level.
Enzymatic Inhibition and Activation Assays
To determine if 1-Morpholino-3-(naphthalen-1-yl)urea modulates the activity of specific enzymes, it would be screened against a panel of purified enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would suggest inhibition, while an increase would indicate activation. Data from such assays are typically presented as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represent the concentration of the compound required to elicit a 50% response.
Receptor Binding and Functional Assays
The potential for 1-Morpholino-3-(naphthalen-1-yl)urea to interact with cell surface or intracellular receptors would be investigated through receptor binding assays. These experiments typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity (Kᵢ). Following binding assays, functional assays are employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's activity. This is often assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.
Cell-Based Assays: Proliferation, Apoptosis, Signaling Pathway Modulation
To understand the compound's effects on cellular processes, a variety of cell-based assays would be conducted. Cell proliferation assays, such as the MTT or BrdU incorporation assays, would determine the impact of 1-Morpholino-3-(naphthalen-1-yl)urea on cell growth and division. Assays for apoptosis, like TUNEL staining or caspase activity assays, would reveal if the compound induces programmed cell death. Furthermore, to elucidate the mechanisms underlying these cellular effects, researchers would investigate the modulation of specific signaling pathways (e.g., MAPK, PI3K/Akt pathways) using techniques like Western blotting or reporter gene assays.
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or cellular process. Should 1-Morpholino-3-(naphthalen-1-yl)urea be part of a larger chemical library, HTS would be the primary method for its initial biological characterization. These automated assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and utilize fluorescence, luminescence, or absorbance readouts to identify "hits" that warrant further investigation.
Identification and Characterization of Molecular Targets for 1-Morpholino-3-(naphthalen-1-yl)urea
A critical step in understanding the mechanism of action of a bioactive compound is the identification of its direct molecular target(s). This process, often referred to as target deconvolution, is essential for validating the compound's therapeutic potential and predicting potential off-target effects.
Target Deconvolution Strategies: Affinity Chromatography, Proteomics
One powerful technique for target identification is affinity chromatography. This method involves immobilizing 1-Morpholino-3-(naphthalen-1-yl)urea onto a solid support (e.g., beads) and then passing a cell lysate over this support. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomics. This approach can provide a direct readout of the proteins that physically interact with the compound within a complex biological mixture.
Biophysical Techniques for Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The characterization of the direct physical interaction between a small molecule inhibitor and its protein target is fundamental to understanding its mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods for quantitatively assessing these interactions. rjpharmacognosy.irnih.gov
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time detection of binding events between an analyte in solution and a target molecule immobilized on a sensor chip. rjpharmacognosy.ir This method is highly valuable for screening potential inhibitors and for determining the kinetic parameters of a binding interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₒff). researchgate.net The ratio of these constants (kₒff/kₐ) yields the equilibrium dissociation constant (Kᵢ), a measure of binding affinity. For the closely related diaryl urea-based p38 MAP kinase inhibitor, BIRB 796, SPR studies were instrumental in demonstrating its slow-binding kinetics. columbia.edu The analysis revealed a remarkably slow dissociation rate, which may contribute to a prolonged duration of action in vivo. columbia.edu
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. frontiersin.org A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or its inverse, Kᵢ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. frontiersin.orgnih.gov This information is crucial for understanding the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions). For instance, ITC studies of a p38 inhibitor showed an exothermic heat of interaction, suggesting that polar and electrostatic contacts were significant in the binding event, and confirmed a 1:1 molar binding relationship between the inhibitor and the kinase. researchgate.net
While specific SPR or ITC data for 1-Morpholino-3-(naphthalen-1-yl)urea were not available in the reviewed literature, the extensive use of these techniques for analogous urea-based kinase inhibitors underscores their importance in characterizing the binding affinity, kinetics, and thermodynamics essential for drug design and optimization. columbia.eduresearchgate.net
Table 1: Kinetic Parameters of the Related p38 Inhibitor BIRB 796 Data derived from studies on a closely related analog compound.
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| kₒₙ (Association Rate) | 8.8 x 10³ | M⁻¹s⁻¹ | Rate of inhibitor-protein complex formation. |
| kₒff (Dissociation Rate) | 8.4 x 10⁻⁶ | s⁻¹ | Rate of inhibitor-protein complex decay. |
| Kᵢ (Dissociation Constant) | 0.001 | nM | Measure of binding affinity (lower is stronger). |
| Half-life (t₁/₂) of Dissociation | 23 | hours | Time for 50% of the complex to dissociate. |
Mechanistic Elucidation of the Biological Action of 1-Morpholino-3-(naphthalen-1-yl)urea
Based on extensive research into structurally similar N-aryl urea (B33335) compounds, the primary biological target for this class of molecules is the p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov The mechanism of action involves the modulation of the p38 MAPK signaling pathway, which is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. nih.govassaygenie.com
The p38 MAP kinase signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. nih.gov Activation of this pathway by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors leads to the phosphorylation and activation of a host of downstream substrates. cellsignal.comcreative-diagnostics.com These substrates include other protein kinases (like MAPKAPK-2) and numerous transcription factors (such as ATF-2, MEF2C, and STAT1), which in turn regulate the expression of a wide array of genes. cellsignal.com
Inhibition of p38 MAPK by urea-based compounds like 1-Morpholino-3-(naphthalen-1-yl)urea is expected to block this signaling cascade, thereby preventing the phosphorylation of downstream targets and altering the cellular gene expression profile. Studies on human chondrocytes stimulated with IL-1β demonstrated that p38 inhibitors, including the structurally related compound BIRB 796, significantly counteract the inflammatory gene expression program. nih.gov Microarray analysis and quantitative gene expression studies revealed that p38 inhibition leads to a marked downregulation of key genes involved in inflammation and tissue degradation. nih.gov
Table 2: Modulation of Inflammatory Gene Expression by p38 MAPK Inhibition in IL-1β-Stimulated Human Chondrocytes Data derived from studies on related p38 inhibitor compounds.
| Gene Target | Function | Effect of p38 Inhibition |
|---|---|---|
| COX-2 (PTGS2) | Enzyme in prostaglandin (B15479496) synthesis (inflammation, pain) | Significant downregulation |
| mPGES-1 (PTGES) | Enzyme in prostaglandin E₂ synthesis | Significant downregulation |
| iNOS (NOS2) | Produces nitric oxide (inflammatory mediator) | Significant downregulation |
| MMP-13 | Collagenase involved in cartilage degradation | Significant downregulation |
| TNFRSF11B (OPG) | Regulator of bone metabolism and cell survival | Significant downregulation |
The potent and selective inhibitory activity of diaryl urea compounds against p38 MAP kinase is achieved through a unique allosteric mechanism. columbia.edu X-ray crystallography studies of related inhibitors, such as BIRB 796, in complex with p38 have provided detailed insights into the key molecular interactions that define this mechanism. nih.govcolumbia.edu
Unlike typical kinase inhibitors that compete with ATP in its binding pocket, these urea-based compounds bind to a distinct, allosteric site adjacent to the ATP pocket. columbia.edu This binding event requires and stabilizes a large conformational change in the kinase, specifically in the highly conserved Asp-Phe-Gly (DFG) motif of the activation loop. columbia.edu The inhibitor locks the kinase in a "DFG-out" conformation, which is catalytically inactive and incompatible with ATP binding. columbia.edu
The key structural motifs of the inhibitor each play a critical role in anchoring the molecule within this allosteric pocket:
Urea Moiety : This central feature acts as a hydrogen-bond donor and acceptor. The two NH groups form strong hydrogen bonds with the side chain of a conserved glutamate (B1630785) residue (Glu71) and the backbone carbonyl of a conserved aspartate residue (Asp168) in the DFG motif. nih.gov
Naphthalene (B1677914) Ring : The bulky, hydrophobic naphthalene group fits snugly into a lipophilic "specificity pocket" on the kinase, a region that contributes significantly to inhibitor potency and selectivity. columbia.edu
Morpholino Group : The morpholine (B109124) ring extends towards the ATP-binding region, where its oxygen atom forms a crucial hydrogen bond with the backbone amide proton of a methionine residue (Met109). nih.govcolumbia.edu
This combination of specific hydrogen bonds and hydrophobic interactions across two distinct pockets of the kinase explains the high affinity and slow dissociation kinetics observed for this class of inhibitors. columbia.edu
Table 3: Key Interaction Motifs of Aryl Urea Inhibitors with p38 MAP Kinase Data derived from crystallographic studies of a closely related analog compound.
| Inhibitor Moiety | p38 Kinase Residue/Region | Type of Interaction |
|---|---|---|
| Urea NH groups | Glu71 (side chain), Asp168 (backbone C=O) | Hydrogen Bond |
| Naphthalene Ring | Hydrophobic Specificity Pocket | van der Waals / Hydrophobic |
| Morpholine Oxygen | Met109 (backbone NH) | Hydrogen Bond |
Preclinical Pharmacological Studies
The functional consequence of potent p38 MAP kinase inhibition by aryl urea compounds has been demonstrated in various preclinical animal models of inflammatory diseases. These in vivo studies provide essential proof-of-concept for the therapeutic potential of this inhibitor class.
The closely related compound BIRB 796 has shown significant efficacy following oral administration in multiple rodent models. columbia.edu In a mouse model where inflammation is induced by lipopolysaccharide (LPS), oral dosing of BIRB 796 led to a substantial reduction in the systemic production of the pro-inflammatory cytokine TNF-α. columbia.edu Furthermore, in a mouse model of established collagen-induced arthritis, a model that mimics aspects of human rheumatoid arthritis, daily oral administration of BIRB 796 resulted in a significant inhibition of disease severity. columbia.edu The efficacy in these models highlights the ability of the compound to engage its target in vivo and produce a meaningful biological response.
Separately, other urea-based inhibitors have demonstrated analgesic effects in animal models of inflammatory pain, suggesting a broader therapeutic utility for this structural class in conditions with an inflammatory component. nih.gov
Table 4: In Vivo Efficacy of the Related p38 Inhibitor BIRB 796 in Animal Models Data derived from studies on a closely related analog compound.
| Animal Model | Disease Modeled | Dosing | Outcome |
|---|---|---|---|
| LPS-induced mouse model | Acute Inflammation | 10 mg/kg, oral | 65% inhibition of TNF-α synthesis |
| Collagen-induced arthritis mouse model | Rheumatoid Arthritis | 30 mg/kg, q.d., oral | 63% inhibition of arthritis severity |
Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are critical for evaluating its potential as a drug candidate. For the aryl urea class of kinase inhibitors, PK properties have been evaluated in both in vitro systems and animal models. columbia.eduwikipedia.org
Theoretical in silico ADME studies on various naphthalene-based derivatives predict favorable drug-like characteristics, including excellent human intestinal absorption and moderate cell permeability. jmchemsci.com In vitro assays for related compounds have been used to determine parameters such as aqueous solubility, stability in simulated gastric and intestinal fluids, plasma protein binding, and metabolic stability using liver microsomes. bioline.org.br
Detailed pharmacokinetic studies of the analog BIRB 796 have been conducted in mice and cynomolgus monkeys. columbia.edu The compound exhibits good oral bioavailability in both species, indicating efficient absorption from the gastrointestinal tract. The pharmacokinetic profile is characterized by a relatively low clearance and a moderate volume of distribution, contributing to a long terminal half-life, which is consistent with the slow dissociation rate from its target kinase. columbia.educolumbia.edu These favorable PK properties support the observed efficacy in animal models with oral dosing regimens.
Table 5: Pharmacokinetic Parameters of the Related p38 Inhibitor BIRB 796 Data derived from studies on a closely related analog compound.
| Species | Parameter | Value (IV Dosing) | Value (Oral Dosing) |
|---|---|---|---|
| Mouse | Bioavailability (F%) | - | 34 |
| Clearance (Cl) | 2.5 L/h/kg | - | |
| Volume of Distribution (Vdₛₛ) | 3.5 L/kg | - | |
| Half-life (t₁/₂) | 3.1 h | - | |
| Cynomolgus Monkey | Bioavailability (F%) | - | 71 |
| Clearance (Cl) | 0.4 L/h/kg | - | |
| Volume of Distribution (Vdₛₛ) | 2.1 L/kg | - | |
| Half-life (t₁/₂) | 5.5 h | - |
Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion in animal models and in vitro systems)
In Vitro Metabolic Stability and Metabolite Identification
There is no publicly available data from in vitro studies, such as those using liver microsomes or hepatocytes, to characterize the metabolic stability of 1-Morpholino-3-(naphthalen-1-yl)urea. Consequently, information regarding its primary metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways is unknown.
Animal Model Absorption and Distribution Profiles
Information regarding the absorption and distribution of 1-Morpholino-3-(naphthalen-1-yl)urea in animal models is not documented in the public domain. Key pharmacokinetic parameters such as bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the volume of distribution (Vd) have not been reported.
Excretion Pathways and Mass Balance in Animal Models
There are no available studies detailing the excretion pathways (e.g., renal, fecal) for 1-Morpholino-3-(naphthalen-1-yl)urea or its metabolites in animal models. Furthermore, mass balance studies, which are crucial for understanding the complete disposition of a compound, have not been published.
Chemogenomic and Proteomic Profiling of 1-Morpholino-3-(naphthalen-1-yl)urea Interactions
Global Cellular Response Analysis
No chemogenomic or proteomic profiling studies have been published that would provide insight into the global cellular responses to 1-Morpholino-3-(naphthalen-1-yl)urea. Such studies would be instrumental in identifying the compound's mechanism of action and potential off-target effects by analyzing changes in gene expression or protein levels across the genome or proteome.
Network Pharmacology Approaches
The application of network pharmacology to elucidate the complex interactions between 1-Morpholino-3-(naphthalen-1-yl)urea and biological systems has not been reported. This computational approach, which can help in identifying potential protein targets and understanding the compound's broader biological effects, has not been applied to this specific molecule in any publicly accessible research.
Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 Morpholino 3 Naphthalen 1 Yl Urea Analogues
Design and Synthesis of Derivatives of 1-Morpholino-3-(naphthalen-1-yl)urea
The synthesis of urea (B33335) derivatives can be achieved through various methodologies. A classical approach involves using reagents like phosgene (B1210022) or its safer substitutes, which typically proceed through an isocyanate intermediate that reacts with an amine to form the final urea compound. nih.gov Environmentally friendlier methods have also been developed using carbonates, N,N′-carbonyldiimidazole, or rearrangements such as the Curtius, Lossen, and Hofmann rearrangements to generate the isocyanate intermediates. nih.gov
The morpholine (B109124) ring is a versatile heterocyclic moiety frequently incorporated into drug candidates to enhance pharmacological properties. nih.gove3s-conferences.org Its weak basicity and flexible conformation allow it to participate in various hydrophilic and lipophilic interactions, often improving solubility and permeability. nih.gov
In designing analogues of 1-Morpholino-3-(naphthalen-1-yl)urea, systematic substitutions on the morpholine ring are a key strategy. The oxygen atom within the ring can act as a hydrogen bond acceptor, a critical interaction for target binding. nih.govnih.gov For example, in studies of related kinase inhibitors, the morpholine oxygen was found to form a strong hydrogen bond with the backbone NH of a methionine residue in the ATP binding region. nih.gov
SAR studies on related naphthoquinone compounds have explored replacing the morpholine's oxygen atom to probe the importance of this hydrogen-bonding capability. nih.gov Altering this feature can provide insight into whether a hydrogen bond acceptor is necessary at that position for biological activity. nih.gov Research has shown that removing the ether functionality (e.g., replacing morpholine with a piperidine (B6355638) ring) can be beneficial for potency, suggesting that more hydrophobic terminal groups might elicit a better effect in certain scaffolds. nih.gov Furthermore, introducing alkyl substitutions at various positions on the morpholine ring has been shown to increase anticancer activity in other molecular contexts. e3s-conferences.org
The bicyclic aromatic naphthalene (B1677914) system is a common feature in various therapeutic agents, contributing to a wide range of biological activities. researchgate.net In analogues of 1-Morpholino-3-(naphthalen-1-yl)urea, the naphthalene moiety is expected to bind within specificity pockets of target proteins, often through hydrophobic and aromatic interactions. nih.gov
Modifications to this moiety are a critical aspect of SAR studies. The introduction of various substituents (e.g., halogens, methyl groups) onto the naphthoquinone ring of a related hit compound, BH10, was investigated to determine their effect on bioactivity. nih.gov These studies revealed that the presence and position of substituents are crucial; for instance, biological activity was abolished when a halogen was removed from the C3-position of the naphthoquinone ring, highlighting the importance of specific electronic and steric properties for activity. nih.gov In other classes of compounds, such as 1-phenylbenzazepines, a C-3′-methyl group was found to enhance dopamine (B1211576) D1 receptor affinity. mdpi.com Therefore, synthesizing analogues with substitutions at various positions on the naphthalene ring of 1-Morpholino-3-(naphthalen-1-yl)urea is a rational strategy to probe the binding pocket and potentially enhance affinity and selectivity. nih.govmdpi.com
The urea linker is pivotal for the biological activity of this class of compounds, primarily through its ability to form strong hydrogen bonds with target proteins. nih.gov X-ray structural studies of related urea-based inhibitors have shown that both urea NH groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov
Alterations to this linker can significantly impact activity. One strategy involves breaking the symmetry of the urea group by introducing a substituent on one of the urea nitrogens. nih.gov For instance, the incorporation of a methyl group on a urea nitrogen in N-1-naphthyl urea analogues was used to disrupt molecular planarity, which can enhance water solubility by reducing crystal packing energy. nih.gov
Furthermore, introducing conformational locks or rigidifying the structure can be a powerful tool. In the design of mTOR inhibitors, bridged morpholines were incorporated into 2-ureidophenyltriazines. These bridged structures were better accommodated in the target's active site, with the bridged morpholine moiety able to penetrate deeply into a pocket, leading to potent and selective inhibition. e3s-conferences.org Applying similar principles to the 1-Morpholino-3-(naphthalen-1-yl)urea scaffold could optimize the orientation of the key functional groups for enhanced target interaction.
Biological Evaluation of 1-Morpholino-3-(naphthalen-1-yl)urea Analogues
The biological evaluation of newly synthesized analogues is essential to determine the effects of structural modifications on their activity. This is typically achieved through a combination of in vitro biochemical and cell-based assays.
The primary goal of analogue synthesis is often to improve affinity for the intended biological target while enhancing selectivity over other related targets to minimize off-target effects. SAR studies on related naphthoquinone scaffolds provide valuable insights into how structural changes can modulate these parameters. nih.gov
Table 1: Example of SAR on Potency and Selectivity for Naphthoquinone Analogues This table presents data for analogues of a related naphthoquinone compound, BH10, to illustrate SAR principles.
| Compound | Terminal Ring System | IC₅₀ (µM) in HEC1A Cancer Cells | Selectivity Ratio (vs. Normal Cells) |
| BH10 | Morpholine | 23.0 | > 4.35 |
| Analogue 13 | Piperidine | 1.2 | 1.83 |
| Analogue 14 | Pyrrolidine | 1.1 | 2.23 |
| Analogue 44 | Imidazole (B134444) Derivative | 6.4 | 3.6 |
Data sourced from a study on naphthoquinone analogues. nih.gov
Following biochemical evaluation, promising analogues are typically assessed for their activity in cellular models. These assays measure the compound's ability to engage its target within a cellular environment and produce a biological effect, such as inhibiting cell proliferation. Cellular potency is often reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
In studies of novel oxazinonaphthalene-3-one analogues, which share a naphthalene core, compounds were evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov Several derivatives possessing a trimethoxy phenyl group exhibited the most potent antiproliferative activity, with IC₅₀ values in the low micromolar range (4.47 to 52.8 μM). nih.gov Similarly, studies on a library of naphthoquinone analogues identified several compounds with potent cytotoxicity against human endometrial cancer cells, with IC₅₀ values around 1 μM. nih.gov
These cellular assays are crucial for establishing a translatable link between biochemical target affinity and a functional cellular outcome, providing essential information for the further development of analogues as potential therapeutic agents.
Table 2: In Vitro Cytotoxicity of Selected Naphthalene-Based Analogues in Cancer Cell Lines This table shows examples of cellular potency for different classes of naphthalene-containing compounds to illustrate typical evaluation outcomes.
| Compound Class | Analogue Example | Cancer Cell Line | IC₅₀ (µM) |
| Oxazinonaphthalene-3-one | Compound 5g | A2780 | 4.47 |
| Oxazinonaphthalene-3-one | Compound 5g | MCF-7 | 20.81 |
| Naphthoquinone | Analogue 13 | HEC1A | 1.2 |
| Naphthoquinone | Analogue 14 | HEC1A | 1.1 |
Data sourced from studies on oxazinonaphthalene-3-ones nih.gov and naphthoquinones. nih.gov
Influence of Structural Modifications on Physicochemical Properties Relevant to Biological Activity
A detailed analysis of how structural changes to 1-Morpholino-3-(naphthalen-1-yl)urea analogues affect key physicochemical properties cannot be provided due to the absence of experimental data. The following subsections outline the type of information that is currently unavailable.
Lipophilicity (logP/logD) and Membrane Permeability Studies
No published studies were found that report the experimentally determined or calculated logP (partition coefficient) or logD (distribution coefficient) values for a series of 1-Morpholino-3-(naphthalen-1-yl)urea analogues. Such data is crucial for understanding how modifications to the chemical structure would impact the compound's ability to cross biological membranes, a critical factor in its potential biological activity.
Ionization State (pKa) Determination and Its Biological Implications
There is no available information regarding the pKa of 1-Morpholino-3-(naphthalen-1-yl)urea or its analogues. The determination of the ionization state of these compounds at physiological pH is essential for predicting their interaction with biological targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility and Formulation Challenges for In Vitro/In Vivo Studies
Specific data on the aqueous solubility of 1-Morpholino-3-(naphthalen-1-yl)urea and its derivatives are not present in the reviewed literature. This information is fundamental for any preclinical development, as poor solubility can pose significant challenges for formulation and subsequent in vitro and in vivo testing.
Derivation of SAR/SPR Models for Rational Compound Design
The lack of a synthesized and tested series of 1-Morpholino-3-(naphthalen-1-yl)urea analogues precludes the development of SAR or SPR models.
Predictive Model Building Based on Experimental Data
Without a dataset containing the chemical structures and corresponding biological activities and physicochemical properties of a range of analogues, it is not possible to build predictive models that could guide the rational design of new, potentially more active compounds.
Application of Machine Learning in SAR/SPR Development
The application of machine learning techniques to develop sophisticated SAR/SPR models is a data-driven process. As no relevant datasets for 1-Morpholino-3-(naphthalen-1-yl)urea analogues could be located, the use of machine learning for this specific class of compounds has not been explored.
Advanced Applications and Future Directions for 1 Morpholino 3 Naphthalen 1 Yl Urea
Potential as Chemical Probes for Elucidating Biological Pathways
The unique structure of 1-Morpholino-3-(naphthalen-1-yl)urea makes it a candidate for development as a chemical probe. Urea (B33335) derivatives are known to participate in hydrogen bonding, a key interaction in biological systems. nih.govresearchgate.net The naphthalene (B1677914) group provides a fluorescent handle, which could be exploited for imaging and detection purposes.
The morpholine (B109124) group can influence the compound's solubility and cell permeability. The urea moiety is a critical component in many biologically active molecules, often involved in interactions with enzymes and receptors. nih.govnih.govmdpi.com For instance, numerous urea-containing compounds have been developed as kinase inhibitors, where the urea group forms key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov The naphthalene portion of the molecule can be involved in π-π stacking interactions with aromatic amino acid residues in proteins.
The development of 1-Morpholino-3-(naphthalen-1-yl)urea as a chemical probe would involve synthesizing fluorescently labeled or biotinylated analogs to facilitate the identification of its biological targets through techniques such as affinity chromatography and fluorescence microscopy.
Role in Material Science or Supramolecular Chemistry Beyond Biological Applications
Beyond its potential biological applications, the structure of 1-Morpholino-3-(naphthalen-1-yl)urea is well-suited for applications in material science and supramolecular chemistry. The urea functional group is a powerful motif for directing the self-assembly of molecules through the formation of strong and directional hydrogen bonds. nih.gov This can lead to the formation of well-ordered supramolecular structures such as tapes, ribbons, and helical assemblies.
The planar and aromatic nature of the naphthalene group can promote π-π stacking interactions, further stabilizing these self-assembled structures. The interplay between the hydrogen bonding of the urea group and the π-stacking of the naphthalene rings could be exploited to create novel materials with interesting optical or electronic properties. For example, the organized stacking of the naphthalene fluorophores in a self-assembled structure could lead to unique photophysical properties, such as excimer emission, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors.
Catalytic or Reagent Applications in Organic Synthesis
Urea and thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. These catalysts have been successfully employed in a variety of asymmetric reactions. Given this precedent, 1-Morpholino-3-(naphthalen-1-yl)urea could potentially serve as a bifunctional catalyst. The urea moiety could act as a hydrogen bond donor to activate an electrophile, while the morpholine nitrogen, being a Lewis base, could activate a nucleophile.
The synthesis of this compound would likely involve the reaction of 1-naphthyl isocyanate with morpholine, or a related synthetic route. While specific catalytic applications for this exact compound have not been reported, the broader class of N-aryl-N'-alkyl ureas has been explored in catalysis. The development of chiral versions of 1-Morpholino-3-(naphthalen-1-yl)urea could open up possibilities for its use in enantioselective catalysis.
Development of Analytical Methods for Detection and Quantification of 1-Morpholino-3-(naphthalen-1-yl)urea in Research Matrices
The detection and quantification of 1-Morpholino-3-(naphthalen-1-yl)urea in various research matrices, such as biological samples or reaction mixtures, would be crucial for its study and application. Standard analytical techniques could be adapted for this purpose.
Chromatographic Techniques (HPLC, GC)
High-Performance Liquid Chromatography (HPLC) would be a suitable method for the separation and quantification of 1-Morpholino-3-(naphthalen-1-yl)urea. A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, with the possible addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to improve peak shape.
Gas Chromatography (GC) could also be a viable technique, although it might require derivatization of the urea protons to increase volatility and thermal stability.
Table 1: Hypothetical HPLC Parameters for the Analysis of 1-Morpholino-3-(naphthalen-1-yl)urea
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Retention Time | ~5.2 min |
This table presents hypothetical data for illustrative purposes.
Spectroscopic Techniques (UV-Vis, Fluorescence)
The naphthalene moiety in 1-Morpholino-3-(naphthalen-1-yl)urea imparts characteristic spectroscopic properties.
UV-Vis Spectroscopy: The compound would be expected to exhibit strong UV absorption due to the naphthalene chromophore, with absorption maxima likely in the range of 250-300 nm. This property would be useful for its detection and quantification using a UV-Vis spectrophotometer.
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. 1-Morpholino-3-(naphthalen-1-yl)urea would likely exhibit fluorescence with an excitation maximum corresponding to its UV absorption and an emission maximum at a longer wavelength. This intrinsic fluorescence could be utilized for highly sensitive detection in various applications, including cellular imaging.
Table 2: Predicted Spectroscopic Properties of 1-Morpholino-3-(naphthalen-1-yl)urea
| Property | Predicted Value |
| UV Absorption Maximum (λmax) | ~280 nm |
| Molar Absorptivity (ε) | > 5,000 M⁻¹cm⁻¹ |
| Fluorescence Excitation (λex) | ~280 nm |
| Fluorescence Emission (λem) | ~340 nm |
This table presents predicted data based on the properties of the naphthalene chromophore.
Mass Spectrometry-Based Quantitation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), would provide a highly sensitive and specific method for the detection and quantification of 1-Morpholino-3-(naphthalen-1-yl)urea. Electrospray ionization (ESI) would be a suitable ionization technique, likely producing a prominent protonated molecule [M+H]⁺. For quantitative studies, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer would offer excellent sensitivity and selectivity.
Table 3: Predicted Mass Spectrometry Data for 1-Morpholino-3-(naphthalen-1-yl)urea
| Parameter | Predicted Value |
| Molecular Formula | C₁₅H₁₇N₃O₂ |
| Molecular Weight | 271.32 g/mol |
| Ionization Mode | Positive Electrospray (ESI+) |
| Predicted m/z of [M+H]⁺ | 272.14 |
| Potential SRM Transitions | 272.14 → [Fragment Ion 1], 272.14 → [Fragment Ion 2] |
This table presents predicted data based on the chemical structure.
Future Research Trajectories for 1-Morpholino-3-(naphthalen-1-yl)urea and Its Analogues
The foundational structure of 1-Morpholino-3-(naphthalen-1-yl)urea, featuring a morpholine ring, a urea linker, and a naphthalene moiety, offers a versatile platform for the development of new therapeutic agents. Future research is poised to build upon the existing knowledge of urea-based compounds, which have already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The morpholine group, in particular, is recognized for its favorable physicochemical and metabolic properties, often enhancing the drug-like characteristics of a molecule.
Integration with Artificial Intelligence and Machine Learning in Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of 1-Morpholino-3-(naphthalen-1-yl)urea and its analogues. These computational tools can significantly accelerate the drug discovery process by predicting the biological activities and pharmacokinetic properties of novel derivatives, thereby reducing the reliance on time-consuming and costly traditional screening methods.
Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of computational chemistry, can be developed to establish a mathematical correlation between the chemical structure of these urea derivatives and their biological activity. By employing ML algorithms such as multiple linear regression and support vector machines, researchers can identify the key molecular descriptors that influence the therapeutic efficacy of these compounds. For instance, a QSAR study on diaryl urea derivatives as B-RAF inhibitors highlighted the importance of molecular size, branching, aromaticity, and polarizability in determining inhibitory activity nih.gov. Such models can guide the rational design of new analogues of 1-Morpholino-3-(naphthalen-1-yl)urea with enhanced potency.
The application of these predictive models can be illustrated by considering a hypothetical series of 1-Morpholino-3-(naphthalen-1-yl)urea analogues with varying substituents on the naphthalene ring. A QSAR model could predict the impact of these substituents on a specific biological target, such as a protein kinase, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.
| Compound | Substituent (R) | Predicted IC50 (µM) | Predicted Aqueous Solubility (logS) |
|---|---|---|---|
| 1 | H | 5.2 | -3.5 |
| 2 | 4-OCH3 | 2.8 | -3.2 |
| 3 | 4-Cl | 4.5 | -3.8 |
| 4 | 4-F | 3.1 | -3.6 |
Exploration of Novel Biological Targets and Therapeutic Areas
While the precise biological targets of 1-Morpholino-3-(naphthalen-1-yl)urea are still under extensive investigation, the broader class of urea derivatives has shown activity against a multitude of targets, suggesting a rich landscape for future exploration. The structural motifs present in this compound, particularly the diaryl urea-like core, are features of many established kinase inhibitors.
One promising area of investigation is the potential of 1-Morpholino-3-(naphthalen-1-yl)urea analogues as inhibitors of protein kinases, which are crucial regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases. For example, a urea derivative bearing a morpholine moiety, designated as URD12, has demonstrated marked antitumor activity both in vitro and in vivo nih.gov. This suggests that analogues of 1-Morpholino-3-(naphthalen-1-yl)urea could be developed as novel anticancer agents. The cytotoxic effects of URD12 on various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| K562 | Human Leukemia | 2.5 |
| KB | Human Mouth Epidermal Carcinoma | 3.1 |
| BGC-823 | Human Gastric Carcinoma | 4.2 |
| MGC-803 | Human Gastric Carcinoma | 5.6 |
| SMMC-7721 | Human Hepatoma | 3.8 |
Furthermore, the structural similarity to known p38 MAP kinase inhibitors, such as a patented 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea, suggests that this scaffold could be explored for the treatment of inflammatory diseases.
Beyond cancer and inflammation, the diverse biological activities of urea derivatives open up possibilities in other therapeutic areas. For instance, certain urea-based compounds have been investigated for their antimicrobial and antiviral properties. A series of amidinourea compounds, designed as analogues of the antiviral drug moroxydine, have shown micromolar activity against Herpes Simplex Virus (HSV-1) mdpi.com. This raises the possibility of developing 1-Morpholino-3-(naphthalen-1-yl)urea analogues with activity against infectious diseases.
Development of Hybrid Molecules or Prodrug Strategies
To enhance the therapeutic potential of 1-Morpholino-3-(naphthalen-1-yl)urea, future research will likely focus on the development of hybrid molecules and prodrug strategies. These approaches aim to improve the compound's pharmacokinetic properties, such as solubility and bioavailability, and to enable targeted drug delivery.
Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a multi-target profile or improved properties. The 1-Morpholino-3-(naphthalen-1-yl)urea scaffold can be linked to other bioactive moieties to create novel hybrid drugs. For example, combining it with a known anticancer agent could result in a synergistic effect or help overcome drug resistance. The design of hybrid molecules containing naphthoquinone and quinolinedione scaffolds has been explored for the development of new antineoplastic agents nih.govnih.gov. This strategy could be adapted to incorporate the 1-Morpholino-3-(naphthalen-1-yl)urea moiety.
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome challenges such as poor solubility, instability, or lack of site-specific delivery. For 1-Morpholino-3-(naphthalen-1-yl)urea, a prodrug strategy could involve modifying the morpholine or naphthalene rings with a promoiety that is cleaved by specific enzymes at the target site. This would increase the concentration of the active drug at the desired location, enhancing its efficacy and reducing systemic side effects. Various techniques are employed to enhance the bioavailability of poorly soluble drugs, including the use of salt forms, surfactants, and solid dispersions nih.gov. These strategies could be applied in the formulation of 1-Morpholino-3-(naphthalen-1-yl)urea and its analogues.
The development of prodrugs for urea-based kinase inhibitors is an active area of research. By temporarily masking the functional groups responsible for poor solubility or rapid metabolism, the oral bioavailability of these compounds can be significantly improved.
Conclusion and Outlook for 1 Morpholino 3 Naphthalen 1 Yl Urea Research
Synthesis of Key Findings on 1-Morpholino-3-(naphthalen-1-yl)urea
Direct experimental findings on 1-Morpholino-3-(naphthalen-1-yl)urea are scarce. However, the constituent molecular fragments, namely the morpholine (B109124), urea (B33335), and naphthalene (B1677914) moieties, are well-studied in the context of drug discovery and chemical biology. The urea functional group is a common motif in a multitude of biologically active compounds, recognized for its ability to form stable hydrogen bonds with protein targets. nih.gov Similarly, the naphthalene scaffold is a versatile platform in medicinal chemistry, present in numerous approved drugs and experimental agents with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The morpholine ring is also a prevalent feature in many bioactive molecules, often incorporated to improve physicochemical properties such as solubility and metabolic stability.
A patent for a naphthyl urea compound with anti-cancer effects suggests that this class of molecules can inhibit the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines. wipo.int This indicates a potential avenue of investigation for 1-Morpholino-3-(naphthalen-1-yl)urea.
Broader Implications and Contribution to the Field of Chemical Biology/Medicinal Chemistry
The study of compounds like 1-Morpholino-3-(naphthalen-1-yl)urea contributes to the broader understanding of structure-activity relationships (SAR) in medicinal chemistry. By systematically modifying the morpholine, naphthalene, and urea components, researchers can probe the specific interactions that govern biological activity. For instance, the naphthalene moiety is known to bind within the specificity pockets of certain kinases. nih.gov The exploration of such compounds could lead to the discovery of novel kinase inhibitors, a significant area of research in oncology and immunology. researchgate.net
Furthermore, the synthesis and evaluation of novel urea-based compounds expand the chemical space available for drug discovery. Many heterocyclic urea derivatives have shown promise as inhibitors of receptor tyrosine kinases (RTKs), raf kinases, and protein tyrosine kinases (PTKs), all of which are critical targets in cancer therapy. eurekaselect.com
Unanswered Questions and Persistent Challenges in the Study of 1-Morpholino-3-(naphthalen-1-yl)urea
The primary challenge in the study of 1-Morpholino-3-(naphthalen-1-yl)urea is the lack of specific research. Key unanswered questions that would need to be addressed through dedicated investigation include:
Biological Targets: What are the specific cellular targets of 1-Morpholino-3-(naphthalen-1-yl)urea? Does it exhibit inhibitory activity against specific kinases or other enzymes?
Mechanism of Action: How does the compound exert its biological effects at a molecular level?
Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound?
Therapeutic Potential: Does the compound show efficacy in preclinical models of disease, such as cancer or inflammatory conditions?
Synthetic Accessibility: While the synthesis of related urea derivatives has been described, optimized and scalable synthetic routes for 1-Morpholino-3-(naphthalen-1-yl)urea would need to be developed.
Future Prospects and Directions for Advanced Research on the Compound
Future research on 1-Morpholino-3-(naphthalen-1-yl)urea should be directed towards systematically addressing the aforementioned unanswered questions. A logical progression of research would involve:
Chemical Synthesis and Characterization: Development of an efficient and well-characterized synthesis of 1-Morpholino-3-(naphthalen-1-yl)urea.
In Vitro Biological Screening: Broad screening against a panel of kinases and other relevant biological targets to identify potential activity. Cellular assays to assess effects on cancer cell proliferation, apoptosis, and other key cellular processes would also be crucial. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of each structural component to its biological activity.
Computational Modeling: Molecular docking and dynamics simulations could provide insights into the binding modes of the compound with potential protein targets, guiding further optimization. wipo.int
Preclinical Evaluation: Should promising in vitro activity be identified, further studies in animal models would be warranted to assess in vivo efficacy, toxicity, and pharmacokinetics.
The exploration of 1-Morpholino-3-(naphthalen-1-yl)urea holds potential for the discovery of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. A dedicated and systematic research effort is required to unlock this potential and to fully elucidate the compound's place within the landscape of medicinal chemistry.
Q & A
What synthetic methodologies are recommended to optimize yield and purity of 1-Morpholino-3-(naphthalen-1-yl)urea?
Answer:
The synthesis of unsymmetrical 1,3-disubstituted ureas like 1-Morpholino-3-(naphthalen-1-yl)urea can be achieved via a CDI-mediated three-component reaction . This involves reacting morpholine and 1-naphthylamine with 1,1'-carbonyldiimidazole (CDI) under controlled conditions (e.g., 50°C for 1.5 hours), yielding >95% purity after purification by vacuum liquid chromatography (VLC) with CH₂Cl₂–MeOH gradients . For scalability, consider aza-Michael addition protocols, where acryloyl morpholine reacts with naphthylamine derivatives in methanol at 50°C, followed by solvent removal and VLC purification . Yield optimization requires stoichiometric adjustments (e.g., 1.2 equiv of amine) and monitoring reaction progress via UPLC-MS .
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction remains the gold standard for structural elucidation. For 1-Morpholino-3-(naphthalen-1-yl)urea:
- Data Collection : Use a low-temperature setup (100 K) to minimize thermal motion .
- Refinement : Employ SHELXL for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals. SHELX’s parameterization of bond lengths (e.g., average C–C = 0.002 Å) ensures precision .
- Validation : Cross-validate results with spectroscopic data (e.g., NMR, MS) to confirm urea connectivity and morpholino-naphthyl orientation . Challenges include resolving torsional angles in the naphthyl group, which may require iterative refinement cycles .
How should researchers address discrepancies in biological activity data for urea derivatives?
Answer:
Contradictions in bioassay results (e.g., kinase inhibition variability) require:
- Triangulation : Validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays) and cross-reference with structural data (e.g., X-ray binding modes) .
- Dosage Calibration : Ensure solubility consistency (e.g., DMSO stock solutions at 10 mM, verified by UPLC) to avoid aggregation artifacts .
- Negative Controls : Include structurally analogous inactive compounds (e.g., morpholino-free ureas) to isolate target-specific effects . Document batch-to-batch purity variations (≥98% by HPLC) to mitigate false positives .
What formulation strategies improve solubility and stability during in vitro experiments?
Answer:
- Solubility : Prepare stock solutions in DMSO (106 mg/mL) or ethanol, avoiding aqueous buffers due to low water solubility (<1 mg/mL) . For in vitro assays, dilute stocks to ≤0.1% DMSO to minimize solvent toxicity.
- Storage : Store lyophilized powder at -20°C in sealed vials to prevent hydrolysis of the urea moiety. Avoid freeze-thaw cycles for DMSO stocks .
- Stability Monitoring : Use UPLC-MS to track degradation (e.g., morpholino cleavage) over time under experimental conditions .
How can structure-activity relationship (SAR) studies elucidate kinase inhibition mechanisms?
Answer:
- Substituent Variation : Synthesize analogs with modified morpholino (e.g., piperidine replacement) or naphthyl (e.g., halogenation) groups to probe steric/electronic effects .
- Kinase Profiling : Screen compounds against kinase panels (e.g., p38 MAPK, IRE1-α) using ATP-competitive assays. Compare IC₅₀ values to identify critical binding interactions (e.g., hydrogen bonding with urea carbonyl) .
- Computational Docking : Pair SAR with molecular dynamics simulations to predict binding poses and guide rational design .
How should spectroscopic data discrepancies (NMR/MS) be resolved during characterization?
Answer:
- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish urea NH signals from solvent artifacts. For complex splitting patterns, compare with DFT-calculated chemical shifts .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out adducts. For example, m/z 313.3 ([M+H]⁺) matches C₁₉H₂₅N₂O₂+ .
- Data Cross-Check : Reconcile inconsistencies (e.g., missing NH peaks) by repeating experiments under dry conditions or using deuterated DMSO .
What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (∼3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .
- Metabolic Stability : Simulate hepatic metabolism via cytochrome P450 enzymes using StarDrop’s DEREK module to identify vulnerable sites (e.g., morpholino ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
